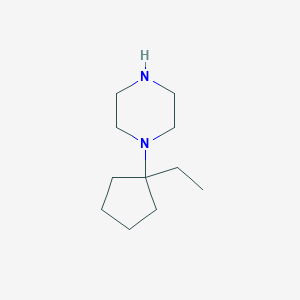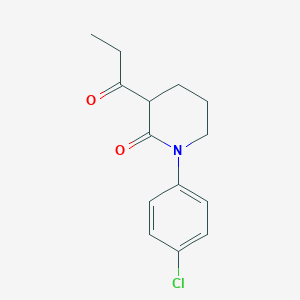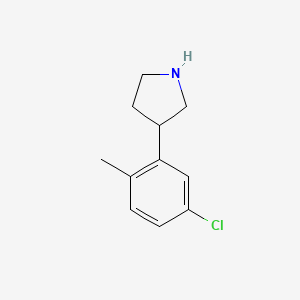![molecular formula C11H21N3O B13203359 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- typically involves the reaction of 1-butanone with 1-(3-azetidinyl)piperazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- for research and industrial applications .
化学反应分析
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets, such as enzymes or receptors. It serves as a tool for understanding the mechanisms of action of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings in the compound contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways and biological responses .
相似化合物的比较
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- can be compared with other similar compounds, such as:
1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-2,3-dimethyl-: This compound has additional methyl groups on the butanone moiety, which may affect its chemical reactivity and biological activity.
This compound2,3-dihydroxy-: The presence of hydroxyl groups in this compound can influence its solubility and interaction with biological targets.
The uniqueness of 1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- lies in its specific combination of azetidine and piperazine rings, which confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
1-[4-(azetidin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-2-3-11(15)14-6-4-13(5-7-14)10-8-12-9-10/h10,12H,2-9H2,1H3 |
InChI 键 |
RFQGBALPVBFSTR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)

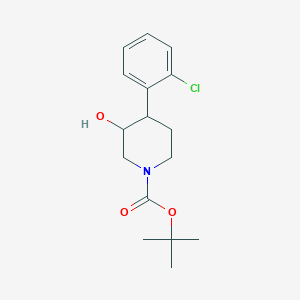
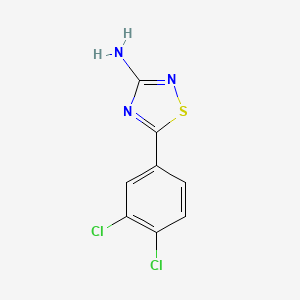
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
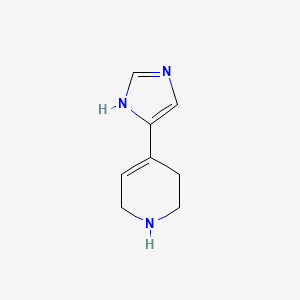
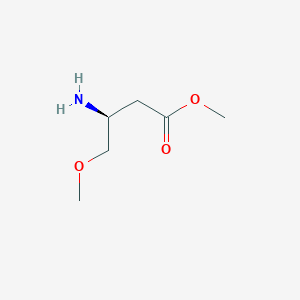

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
